molecular formula C20H27N5O3 B2969404 2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1203275-05-1

2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2969404
CAS No.: 1203275-05-1
M. Wt: 385.468
InChI Key: SRKZSNKLUWSAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical research and discovery. This molecule features a complex structure that incorporates multiple pharmacophores common in medicinal chemistry, including a pyrimidine ring and a pyrrolidine group. The pyrimidine scaffold is a nitrogen-containing heterocycle recognized as a privileged structure in drug design due to its prevalence in nucleotides and its ability to participate in key hydrogen-bonding interactions with biological targets . The specific substitution pattern on the core scaffold suggests potential for this compound to be investigated as a modulator of various enzymatic pathways. Researchers may explore its utility as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening against a panel of protein kinases and other therapeutic targets. The presence of the pyrrolidin-1-yl group attached to the pyrimidine ring is a feature found in compounds studied for their bioactive properties . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-23-17(13-18(24-14)25-11-4-5-12-25)21-9-10-22-20(26)15-7-6-8-16(27-2)19(15)28-3/h6-8,13H,4-5,9-12H2,1-3H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKZSNKLUWSAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C19H25N3O3
  • Molecular Weight : 345.42 g/mol
  • IUPAC Name : 2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Structural Features

The compound features:

  • Two methoxy groups at the 2 and 3 positions of the benzene ring.
  • A pyrimidine moiety linked to a pyrrolidine ring, which may contribute to its biological activity.

Research indicates that the compound interacts with specific biological targets, primarily through inhibition of key enzymes or receptors involved in disease pathways. The presence of the pyrimidine and pyrrolidine rings suggests potential interactions with kinase pathways, which are crucial in cancer biology.

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds. For instance:

  • In vitro studies demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (Colon)5.0Apoptosis
Compound BMCF7 (Breast)3.0Cell Cycle Arrest

Antimicrobial Activity

Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging data indicate that the compound could exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a closely related compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, with an associated increase in apoptotic markers.

Study 2: Antimicrobial Testing

In another study, derivatives were tested for antimicrobial activity against clinical isolates. The results showed promising activity against multi-drug resistant strains, highlighting the potential for development as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Compound Name & Source Molecular Formula Key Substituents Biological Target/Activity
Target Compound ~C₂₁H₂₈N₆O₃ 2,3-Dimethoxybenzamide, 2-methyl-6-(pyrrolidin-1-yl)pyrimidine Undisclosed (theoretical kinase/receptor targeting)
(S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide C₂₂H₂₃Cl₂N₇O₂ 2,6-Dichlorobenzamide, pyridin-4-yl, hydroxypropan-2-ylamino-pyrimidine EGFR T790M mutant (IC₅₀ = 0.5–10 nM)
2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide C₂₃H₂₅Cl₂N₇O₂ 2,6-Dichlorobenzamide, 4-hydroxypiperidinyl-pyrimidine EGFR T790M mutant (IC₅₀ = 1–20 nM)
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives Varies Pyrrolidin-1-yl, triazine, dimethylamino-benzylidene Antimicrobial/antifungal activity

Structural Differences and Implications

Benzamide Substitutions
  • The 2,3-dimethoxy groups in the target compound contrast with 2,6-dichloro substituents in EGFR inhibitors . Methoxy groups improve aqueous solubility, whereas chloro groups enhance lipophilicity and target binding via halogen bonds.
Pyrimidine Modifications
  • The pyrrolidin-1-yl group in the target compound replaces 4-hydroxypiperidin-1-yl or hydroxypropan-2-ylamino moieties in EGFR inhibitors . Pyrrolidine’s smaller ring size and lack of hydroxyl groups may reduce steric hindrance, favoring binding to compact active sites.
  • Methyl substitution at pyrimidine position 2 is conserved across analogs, suggesting a role in stabilizing hydrophobic interactions.
Pharmacokinetic Considerations
  • Molecular Weight : The target compound (~428.5 g/mol) falls within the acceptable range for oral bioavailability, similar to EGFR inhibitors (~447–478 g/mol) .
  • LogP : Predicted LogP values (estimated via fragment-based methods) suggest moderate lipophilicity for the target compound (LogP ~2.5), compared to higher LogP (>3.0) for dichloro-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.